1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile
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Overview
Description
1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a hydroxyethyl group at the first position, a methyl group at the third position, and a cyano group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carbonitrile with ethylene oxide in the presence of a base, such as potassium carbonate, to introduce the hydroxyethyl group. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed:
Oxidation: 1-(2-carboxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile.
Reduction: 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-amine.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethyl and cyano groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s bioactivity.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-5-carbonitrile: Similar structure but with the cyano group at the fifth position.
1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a cyano group.
1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.
Uniqueness: 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile is unique due to the presence of both a hydroxyethyl and a cyano group on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3-methylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-6-7(4-8)5-10(9-6)2-3-11/h5,11H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAVGSJOKWLAOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C#N)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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